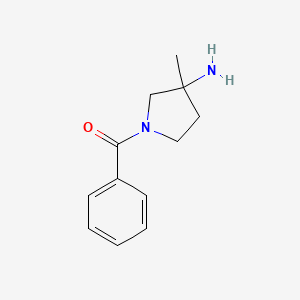
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a phenyl methanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.
Attachment of the Phenyl Methanone Group: This step might involve Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the phenyl methanone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
作用機序
The mechanism of action of (3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-ethanone: Similar structure but with an ethanone group.
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-propanone: Similar structure but with a propanone group.
Uniqueness
(3-Amino-3-methyl-pyrrolidin-1-YL)-phenyl-methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
(3-amino-3-methylpyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-12(13)7-8-14(9-12)11(15)10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3 |
InChIキー |
JGHAAVFJVHRQKN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


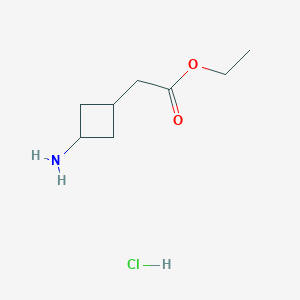
![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)

![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)
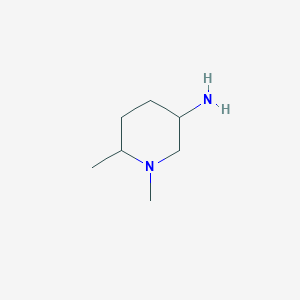

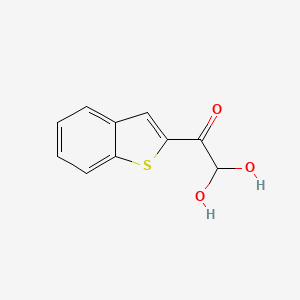
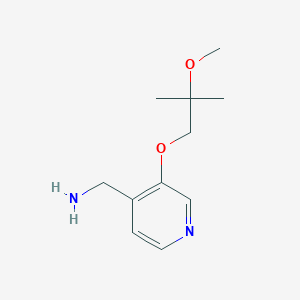

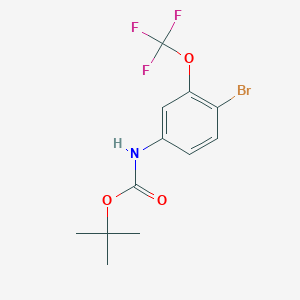
![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)

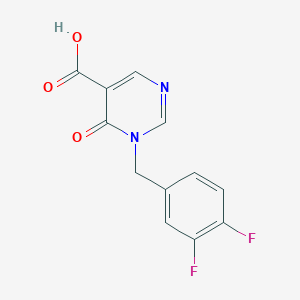
![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
